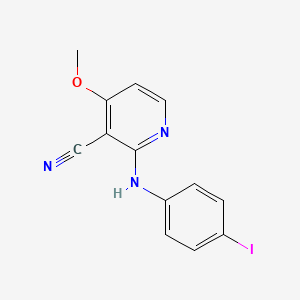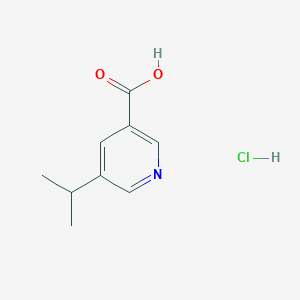
(E)-N-(3-methylisothiazol-5-yl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(3-methylisothiazol-5-yl)-3-(thiophen-2-yl)acrylamide, also known as MITA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic uses. MITA belongs to the class of isothiazole compounds that have been found to exhibit various pharmacological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
Optically Active Polyacrylamides
Research has explored the synthesis and radical polymerization of enantiopure acrylamide derivatives to yield optically active polymers. These polymers exhibit enhanced isotactic specificity and chiroptical properties, indicating their potential in chiral recognition and enantioselective applications. The study underlines the significance of Lewis acids in influencing polymerization and the resultant polymer's ability to discriminate enantiomers, particularly 1,1'-bi-2-naphthol, highlighting the role of tacticity in chiral recognition (Wei Lu et al., 2010).
Novel S,N-Double Rearrangement
A novel chemical rearrangement involving 2-cyano-3-mercapto-3-(methyl-thio)acrylamide with benzoic acid, leading to the synthesis of structurally unique thiazinones, has been documented. This research provides valuable insights into the reactivity and potential synthetic applications of acrylamide derivatives in developing new compounds with possible biological activities (M. Yokoyama et al., 1981).
Isothiazolone Biocides' Reactivity
Investigations into the chemical reactivity of isothiazolone biocides with cysteine have uncovered oxidative interactions leading to disulfides and the formation of mercaptoacrylamide. This study contributes to understanding the chemical behavior of isothiazolone derivatives, such as N-methylisothiazol-3-one, and their potential applications in biocidal and antimicrobial activities (P. Collier et al., 1990).
Polymer Synthesis and Characterization
Research has been conducted on the synthesis of homopolymers from monosubstituted acrylamides containing amino acid moieties, such as N-acryloyl-l-phenylalanine methyl ester, via reversible addition−fragmentation chain transfer polymerization. This work emphasizes the controlled character of the polymerization, offering pathways to polymers with narrow polydispersity and enhanced isotacticity. Such polymers have implications for biomedical applications, including drug delivery systems (H. Mori et al., 2005).
properties
IUPAC Name |
(E)-N-(3-methyl-1,2-thiazol-5-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS2/c1-8-7-11(16-13-8)12-10(14)5-4-9-3-2-6-15-9/h2-7H,1H3,(H,12,14)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSXJWAOGHQOSJ-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C=CC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NSC(=C1)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-methylisothiazol-5-yl)-3-(thiophen-2-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2392949.png)
![N-(4-bromophenyl)-2-[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2392950.png)
![N-[2H-1,3-benzodioxol-5-yl(cyano)methyl]cyclopropanecarboxamide](/img/structure/B2392953.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2392955.png)
![3-Phenyl-1-[4-(pyrimidin-4-ylamino)piperidin-1-yl]propan-1-one](/img/structure/B2392957.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2392961.png)




![(1S,6S)-7-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B2392968.png)

![3,5-dimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2392971.png)